REACTION_CXSMILES
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[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[CH2:11][NH:12][CH3:13].CCN(CC)CC.[C:21](Cl)(=[O:24])[CH:22]=[CH2:23]>C(Cl)Cl>[CH3:13][N:12]([CH2:11][C:3]1[N:2]([CH3:1])[C:10]2[C:5]([CH:4]=1)=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:21](=[O:24])[CH:22]=[CH2:23]
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Name
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Quantity
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1.5 g
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Type
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reactant
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Smiles
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CN1C(=CC2=CC=CC=C12)CNC
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Name
|
|
Quantity
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1.35 mL
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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0.77 mL
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Type
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reactant
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Smiles
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C(C=C)(=O)Cl
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Name
|
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Quantity
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75 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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After 2 h the reaction was washed with cold H2O, brine
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Duration
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2 h
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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CUSTOM
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Details
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The residue was used without further purification
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Name
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|
Type
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|
Smiles
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CN(C(C=C)=O)CC=1N(C2=CC=CC=C2C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |